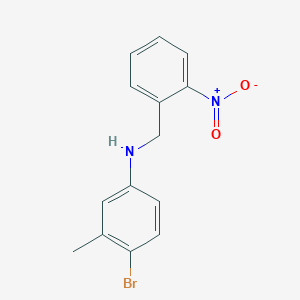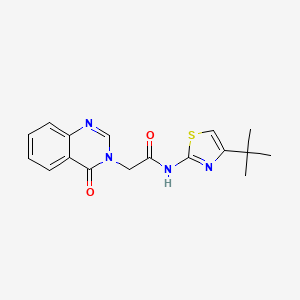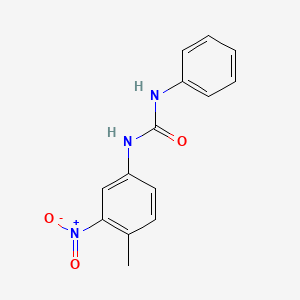
N-(4-methyl-3-nitrophenyl)-N'-phenylurea
Overview
Description
N-(4-methyl-3-nitrophenyl)-N'-phenylurea, also known as MNPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNPU is a member of the phenylurea family of compounds, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-N'-phenylurea is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes and to prevent their activity. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme that it inhibits. Inhibition of certain enzymes can lead to changes in cellular metabolism, cell death, and other effects. This compound has also been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(4-methyl-3-nitrophenyl)-N'-phenylurea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-N'-phenylurea. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the identification of new binding sites on proteins using this compound as a tool. This compound can also be used to study the mechanism of action of enzymes and to identify new targets for drug development. Finally, this compound can be used in the development of new diagnostic tools for the detection of certain diseases.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-N'-phenylurea has been shown to have a range of scientific research applications, including its use as a tool for studying protein-ligand interactions. This compound has been used to identify new binding sites on proteins and to study the mechanism of action of certain enzymes. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-7-8-12(9-13(10)17(19)20)16-14(18)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPAJQKSZPBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
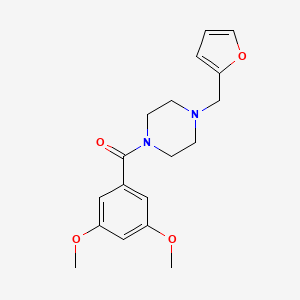
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
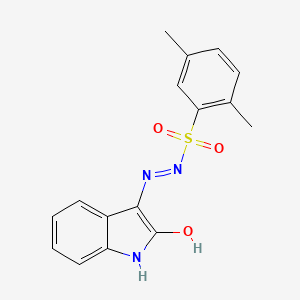
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
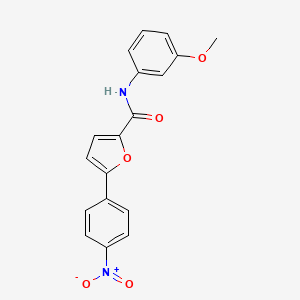
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
